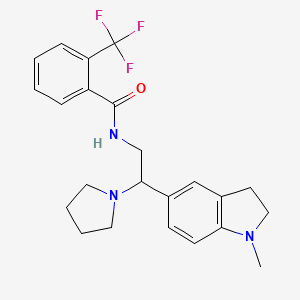

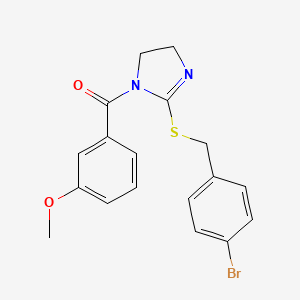

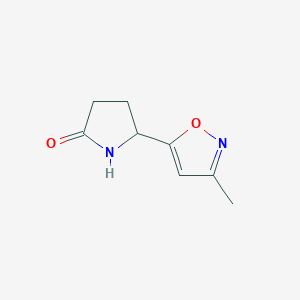

![molecular formula C17H17N3O3S B2853388 2-(3-Benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)acetamide CAS No. 689756-46-5](/img/structure/B2853388.png)

2-(3-Benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticancer Activity

The thieno[2,3-d]pyrimidine scaffold is known for its potential anticancer properties. Compounds with this structure can interfere with various cellular processes that are pivotal in cancer cell proliferation and survival. They may act as kinase inhibitors, disrupting signaling pathways that cancer cells rely on .

Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have shown promise as antimicrobial agents. Their mechanism of action often involves the inhibition of bacterial enzymes necessary for vital processes such as protein synthesis. This makes them potential candidates for the development of new antibiotics, especially in the face of rising antibiotic resistance .

Antiviral Activity

Indole derivatives, which share some structural similarities with thieno[2,3-d]pyrimidines, have been reported to possess antiviral activities. They can inhibit the replication of viruses by targeting viral enzymes or interfering with viral entry into host cells. This suggests that thieno[2,3-d]pyrimidine derivatives could be explored for their antiviral capabilities .

Anti-inflammatory Activity

The anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives stem from their ability to modulate the body’s inflammatory response. By inhibiting the production of pro-inflammatory cytokines or the activity of enzymes like cyclooxygenase, they can potentially be used to treat inflammatory diseases .

Antidiabetic Activity

Some thieno[2,3-d]pyrimidine compounds have been investigated for their potential to act as antidiabetic agents. They may exert their effects by influencing insulin signaling pathways or by acting as agonists for receptors involved in glucose metabolism .

Neuroprotective Activity

The neuroprotective potential of thieno[2,3-d]pyrimidine derivatives is another area of interest. These compounds could protect neuronal cells from damage caused by neurodegenerative diseases or stroke by modulating neurotransmitter systems or protecting against oxidative stress .

Mechanism of Action

Target of Action

It is known that pyridopyrimidine derivatives, a class to which this compound belongs, have shown therapeutic interest and have been used on several therapeutic targets .

Mode of Action

Pyridopyrimidine derivatives are known to interact with their targets in a variety of ways, depending on the specific structure of the compound and the target .

Biochemical Pathways

Pyridopyrimidine derivatives have been studied for their potential in the development of new therapies, indicating that they may have significant effects on various biochemical pathways .

Result of Action

Pyridopyrimidine derivatives have been studied for their therapeutic potential, indicating that they may have significant effects at the molecular and cellular level .

properties

IUPAC Name |

2-(3-benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-10-11(2)24-16-14(10)15(22)19(8-12-6-4-3-5-7-12)17(23)20(16)9-13(18)21/h3-7H,8-9H2,1-2H3,(H2,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRQMWWSQUNKAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)N)CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1,1,1-trifluoro-4-[2-(trifluoromethoxy)anilino]-3-buten-2-one](/img/structure/B2853305.png)

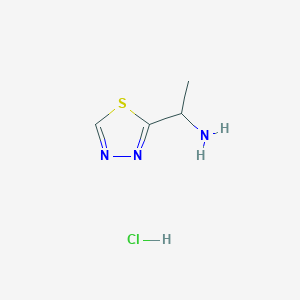

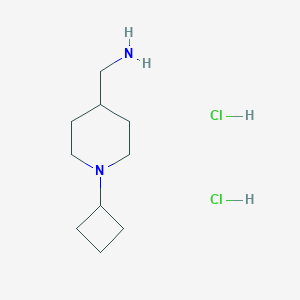

![7-Oxa-4-azaspiro[2.6]nonane;hydrochloride](/img/structure/B2853306.png)

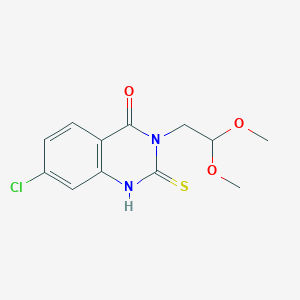

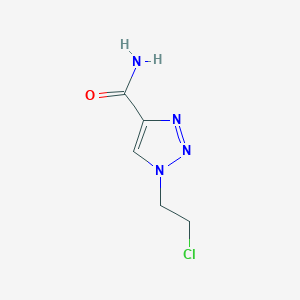

![8-(benzylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2853308.png)

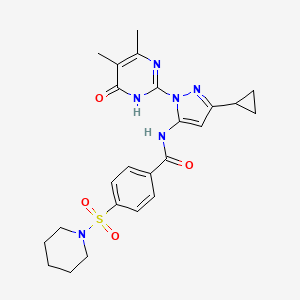

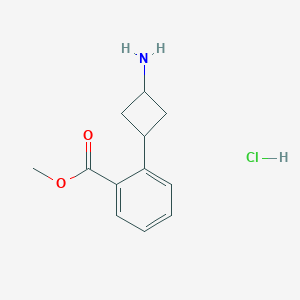

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}sulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B2853324.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2853326.png)